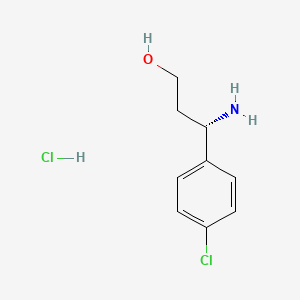

(S)-3-(4-chlorophenyl)-beta-alaninol HCl

CAS No.: 1590388-37-6; 886061-26-3

Cat. No.: VC4923224

Molecular Formula: C9H13Cl2NO

Molecular Weight: 222.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1590388-37-6; 886061-26-3 |

|---|---|

| Molecular Formula | C9H13Cl2NO |

| Molecular Weight | 222.11 |

| IUPAC Name | (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 |

| Standard InChI Key | ZBKLHKDMNIOCIO-FVGYRXGTSA-N |

| SMILES | C1=CC(=CC=C1C(CCO)N)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a beta-alaninol moiety (a three-carbon chain with an amino group at the beta position and a hydroxyl group at the terminal carbon) linked to a 4-chlorophenyl ring. The (S)-configuration at the chiral center ensures enantiomeric purity, a critical factor in its pharmacological interactions . The hydrochloride salt form enhances aqueous solubility, facilitating its use in synthetic and biological assays .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Preparation

Asymmetric Reduction Methods

The synthesis of (S)-3-(4-chlorophenyl)-beta-alaninol HCl typically begins with 4-chlorobenzaldehyde and (S)-alaninol. A pivotal step involves the asymmetric reduction of an imine intermediate using catalysts such as chiral ruthenium complexes or enzymatic systems to ensure high enantiomeric excess (ee > 98%) . Industrial-scale production employs continuous flow reactors to optimize yield and reduce waste.

Purification and Characterization

Post-synthesis, the compound is purified via recrystallization from ethanol-water mixtures, yielding a white crystalline solid. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and stereochemical integrity .

Biological Activity and Mechanistic Insights

Receptor and Enzyme Interactions

The beta-alaninol moiety mimics endogenous neurotransmitters, enabling interactions with gamma-aminobutyric acid (GABA) receptors and norepinephrine transporters . The 4-chlorophenyl group enhances lipophilicity, promoting blood-brain barrier penetration and potentiating central nervous system (CNS) activity .

Table 2: Reported Biological Targets

| Target | Biological Effect | Source |

|---|---|---|

| GABA-A Receptors | Anxiolytic and sedative effects | |

| Norepinephrine Transporters | Antidepressant potential | |

| Beta-Adrenergic Receptors | Cardiovascular modulation |

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

(S)-3-(4-Chlorophenyl)-beta-alaninol HCl is a key building block for:

-

Antidepressants: Sertraline analogs leveraging its norepinephrine reuptake inhibition .

-

Antihypertensives: Beta-blockers targeting adrenergic receptors .

Case Study: Enantioselective Synthesis

A 2012 study demonstrated its use in synthesizing (S)-duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The compound’s chiral center dictated the drug’s pharmacokinetic profile, reducing off-target effects .

Research Trends and Future Directions

Material Science Applications

Recent investigations explore its utility in chiral stationary phases for HPLC, enhancing the resolution of enantiomeric drug mixtures . Additionally, its incorporation into metal-organic frameworks (MOFs) shows promise for catalytic applications .

Challenges and Innovations

Scalability of asymmetric synthesis remains a bottleneck. Advances in biocatalysis, such as engineered aminotransferases, aim to improve cost-efficiency and sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume